molecular formula C18H15BrN2O3 B14862322 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14862322
M. Wt: 387.2 g/mol
InChI Key: GQJGPKYDHSGJRD-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxybenzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzyl hydrazine with 4-bromobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.

    Substitution: 1-(4-Methoxybenzyl)-3-(4-substituted phenyl)-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl and bromophenyl groups contribute to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methoxybenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methoxybenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to its analogs, 1-(4-Methoxybenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its binding affinity to biological targets. Additionally, the electronic properties of the bromine atom can affect the compound’s overall stability and reactivity.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H15BrN2O3/c1-24-15-8-2-12(3-9-15)11-21-17(18(22)23)10-16(20-21)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,22,23)

InChI Key

GQJGPKYDHSGJRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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